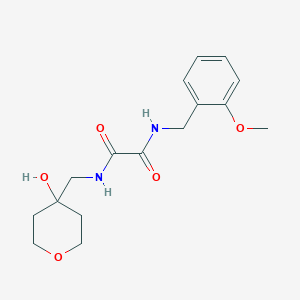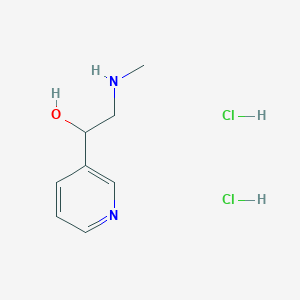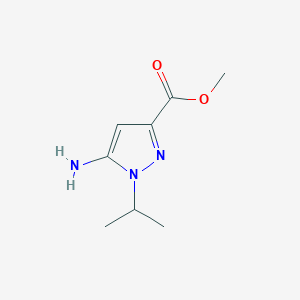![molecular formula C15H19FN2O3 B2460506 Acétate d’éthyle [1-(3-fluorobenzyl)-3-oxopipérazin-2-yl] CAS No. 1008658-22-7](/img/structure/B2460506.png)
Acétate d’éthyle [1-(3-fluorobenzyl)-3-oxopipérazin-2-yl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C15H19FN2O3 and a molecular weight of 294.326 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Méthodes De Préparation
The synthesis of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves several steps. One common synthetic route includes the reaction of 3-fluorobenzylamine with ethyl 2-oxoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Mécanisme D'action
The mechanism of action of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl [1-(3-chlorobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl [1-(3-bromobenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a bromine atom instead of fluorine.
Ethyl [1-(3-methylbenzyl)-3-oxopiperazin-2-yl]acetate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate lies in its specific fluorine substitution, which can influence its reactivity, biological activity, and physicochemical properties.
Propriétés
IUPAC Name |
ethyl 2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-2-21-14(19)9-13-15(20)17-6-7-18(13)10-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQULNRFXWORNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B2460423.png)




![3-(4-BENZYLPIPERAZIN-1-YL)-N-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}PROPANAMIDE](/img/structure/B2460431.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2460432.png)

![N-[2,2-Dimethyl-3-(methylamino)propyl]acetamide;hydrochloride](/img/structure/B2460435.png)
![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one](/img/structure/B2460440.png)


![Lithium;6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2460444.png)

